molecular formula C8H14FNO2 B1489074 3-(3-(Fluoromethyl)pyrrolidin-1-yl)propanoic acid CAS No. 2098082-71-2

3-(3-(Fluoromethyl)pyrrolidin-1-yl)propanoic acid

Cat. No.: B1489074
CAS No.: 2098082-71-2
M. Wt: 175.2 g/mol
InChI Key: UBQXYUZITAZPNF-UHFFFAOYSA-N
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Description

3-(3-(Fluoromethyl)pyrrolidin-1-yl)propanoic acid is a chemical compound that features a fluoromethyl group attached to a pyrrolidinyl ring, which is further connected to a propanoic acid moiety. This compound is of interest in various scientific and industrial applications due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-(Fluoromethyl)pyrrolidin-1-yl)propanoic acid typically involves the following steps:

  • Formation of Pyrrolidinyl Ring: The pyrrolidinyl ring can be synthesized through cyclization reactions involving amino acids or their derivatives.

  • Introduction of Fluoromethyl Group: The fluoromethyl group is introduced using reagents such as trifluoromethylating agents.

  • Attachment of Propanoic Acid: The propanoic acid moiety is attached through esterification or amidation reactions.

Industrial Production Methods: In an industrial setting, the compound is produced using large-scale chemical reactors under controlled conditions to ensure purity and yield. The process involves the use of catalysts and solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions: 3-(3-(Fluoromethyl)pyrrolidin-1-yl)propanoic acid can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can convert the compound into its corresponding carboxylic acid derivatives.

  • Reduction: Reduction reactions can reduce the fluoromethyl group to a methyl group.

  • Substitution: Substitution reactions can replace the fluoromethyl group with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

  • Substitution: Various nucleophiles and electrophiles are employed depending on the desired substitution.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids and their derivatives.

  • Reduction: Formation of methylated compounds.

  • Substitution: Formation of compounds with different functional groups.

Scientific Research Applications

3-(3-(Fluoromethyl)pyrrolidin-1-yl)propanoic acid has several scientific research applications:

  • Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

  • Medicine: It is investigated for its therapeutic potential in treating various diseases.

  • Industry: It is utilized in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism by which 3-(3-(Fluoromethyl)pyrrolidin-1-yl)propanoic acid exerts its effects involves its interaction with specific molecular targets and pathways. The fluoromethyl group enhances the compound's binding affinity to these targets, leading to its biological activity.

Comparison with Similar Compounds

3-(3-(Fluoromethyl)pyrrolidin-1-yl)propanoic acid is compared with other similar compounds to highlight its uniqueness:

  • Similar Compounds: Other fluorinated pyrrolidinyl compounds, fluoromethylated propanoic acids, and related derivatives.

  • Uniqueness: The presence of the fluoromethyl group and its specific position on the pyrrolidinyl ring contribute to its distinct chemical and biological properties.

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Properties

IUPAC Name

3-[3-(fluoromethyl)pyrrolidin-1-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14FNO2/c9-5-7-1-3-10(6-7)4-2-8(11)12/h7H,1-6H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBQXYUZITAZPNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1CF)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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